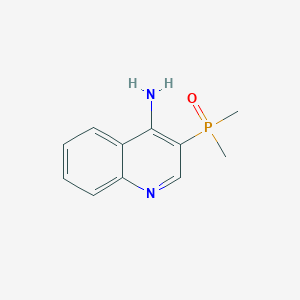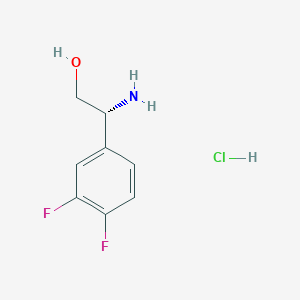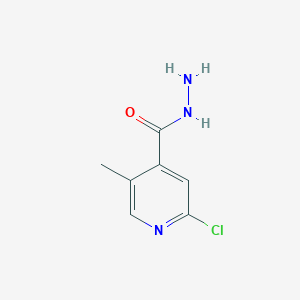
1-(3-Methoxypyridin-2-yl)-2-methylpropan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Methoxypyridin-2-yl)-2-methylpropan-1-amine is a chemical compound with a unique structure that includes a pyridine ring substituted with a methoxy group and an amine group attached to a methylpropan chain
Preparation Methods
The synthesis of 1-(3-Methoxypyridin-2-yl)-2-methylpropan-1-amine can be achieved through several synthetic routesIndustrial production methods may involve optimized reaction conditions to maximize yield and purity, such as the use of specific catalysts and controlled temperature and pressure conditions .
Chemical Reactions Analysis
1-(3-Methoxypyridin-2-yl)-2-methylpropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like hydrogen gas or metal hydrides.
Substitution: The methoxy and amine groups can participate in substitution reactions, where they are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. .
Scientific Research Applications
1-(3-Methoxypyridin-2-yl)-2-methylpropan-1-amine has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in biochemical assays to study enzyme interactions and other biological processes.
Industry: The compound is used in the production of various industrial chemicals and materials, contributing to advancements in manufacturing processes
Mechanism of Action
The mechanism of action of 1-(3-Methoxypyridin-2-yl)-2-methylpropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and amine groups play crucial roles in binding to these targets, influencing their activity and leading to the desired biological or chemical effects. The pathways involved may include signal transduction, metabolic processes, or other cellular mechanisms .
Comparison with Similar Compounds
1-(3-Methoxypyridin-2-yl)-2-methylpropan-1-amine can be compared with similar compounds, such as:
1-(3-Methoxypyridin-2-yl)piperazine: This compound has a similar pyridine ring but differs in the attached functional groups, leading to different chemical and biological properties.
2-(Pyridin-2-yl)pyrimidine derivatives: These compounds share the pyridine ring but have additional pyrimidine rings, resulting in distinct pharmacological activities. The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical reactivity and biological interactions.
Properties
Molecular Formula |
C10H16N2O |
|---|---|
Molecular Weight |
180.25 g/mol |
IUPAC Name |
1-(3-methoxypyridin-2-yl)-2-methylpropan-1-amine |
InChI |
InChI=1S/C10H16N2O/c1-7(2)9(11)10-8(13-3)5-4-6-12-10/h4-7,9H,11H2,1-3H3 |
InChI Key |
GOKHCKFLFNLRMB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C1=C(C=CC=N1)OC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


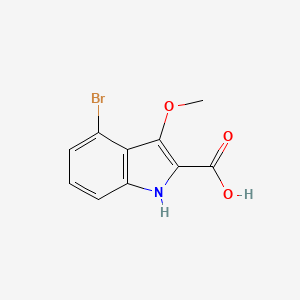
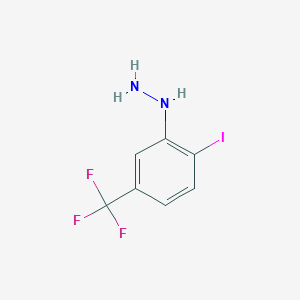

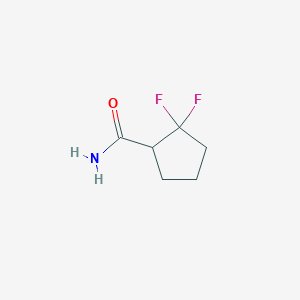
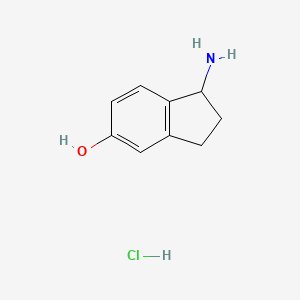
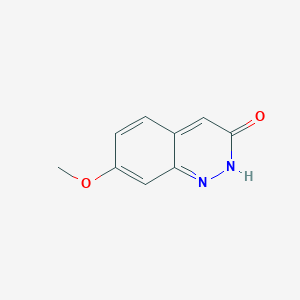
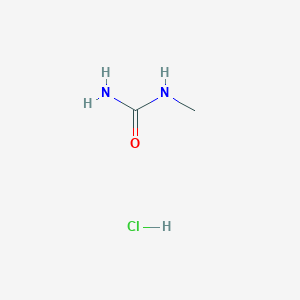
![3-Nitro-6,7-dihydro-5H-cyclopenta[B]pyridin-5-one](/img/structure/B12968015.png)
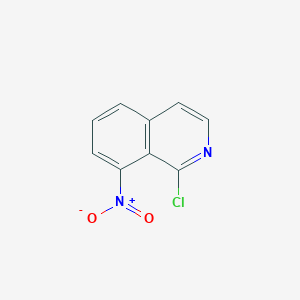
![3-[2-[3-[(2,4-Dimethylphenyl)carbamoyl]-2-oxonaphthalen-1-ylidene]hydrazinyl]-4-hydroxybenzenesulfonic acid](/img/structure/B12968035.png)
